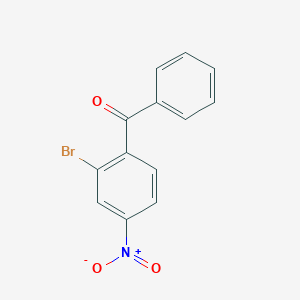
(9-cis,13-cis)-12-Carboxy Retinoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-cis,13-cis)-12-Carboxy Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in cellular differentiation, proliferation, and apoptosis. This compound is particularly interesting due to its unique configuration and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9-cis,13-cis)-12-Carboxy Retinoic Acid typically involves the isomerization of all-trans retinoic acid. This can be achieved through various methods, including photochemical isomerization and catalytic isomerization using specific catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale isomerization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
(9-cis,13-cis)-12-Carboxy Retinoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isomerization and other chemical reactions.
Biology: The compound is studied for its role in cellular processes such as differentiation and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.
Industry: It is used in the development of cosmetic products and pharmaceuticals due to its biological activities.
Mecanismo De Acción
The mechanism of action of (9-cis,13-cis)-12-Carboxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, the compound can modulate the transcription of target genes involved in various cellular processes.
Comparación Con Compuestos Similares
All-trans Retinoic Acid: Known for its role in cellular differentiation and its use in treating acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
Uniqueness: (9-cis,13-cis)-12-Carboxy Retinoic Acid is unique due to its specific isomeric configuration, which may confer distinct biological activities compared to other retinoic acid isomers. Its ability to interact with both RARs and RXRs makes it a compound of significant interest in research.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |
Clave InChI |
BGOMUHYKLNJWPG-HUWFGQLGSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


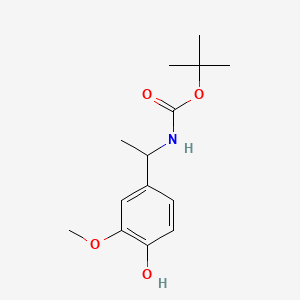
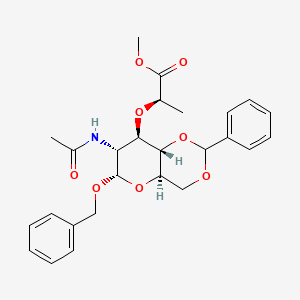
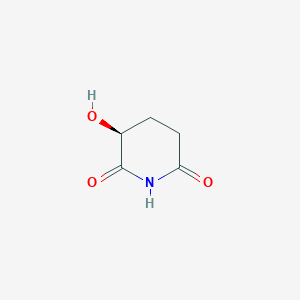


![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
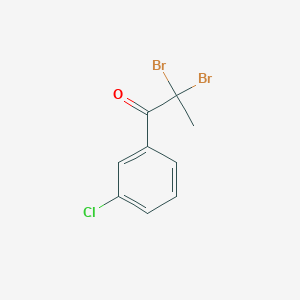
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
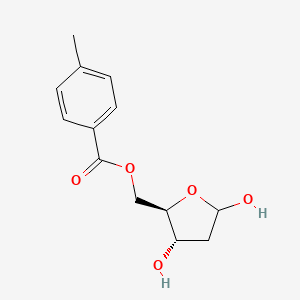
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
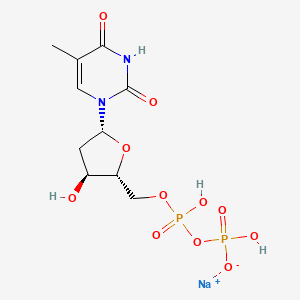
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
